N-benzyl-N-hydroxy-2,2-dimethylbutanamide
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Overview
Description
“N-benzyl-N-hydroxy-2,2-dimethylbutanamide” is a chemical compound with the molecular formula C13H19NO2 . It is used in various chemical synthesis studies .
Molecular Structure Analysis
The molecular structure of “N-benzyl-N-hydroxy-2,2-dimethylbutanamide” consists of 13 carbon atoms, 19 hydrogen atoms, and 2 oxygen atoms . The exact mass is 180.138290 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-N-hydroxy-2,2-dimethylbutanamide” include a molecular weight of 221.30 . The compound has 2 hydrogen bond acceptors and 1 hydrogen bond donor . It has a polar surface area of 20 Ų .Scientific Research Applications
Anticonvulsant and Pain-Attenuating Properties: N'-benzyl 2-substituted 2-amino acetamides, which are primary amino acid derivatives (PAADs) related to N-benzyl-N-hydroxy-2,2-dimethylbutanamide, have shown significant activities in animal models for anticonvulsant and neuropathic pain. These compounds have demonstrated higher anticonvulsant activities compared to some traditional anticonvulsants like phenobarbital (King et al., 2011).
Catalytic Activities in Organic Synthesis: The synthesis of certain dimethylbutanamides, which are structurally similar to N-benzyl-N-hydroxy-2,2-dimethylbutanamide, has been reported. These compounds have been used in catalytic activities like the Kharash–Sosnovsky allylic oxidation, indicating their potential utility in organic synthesis (Drabina et al., 2008).
Intermediate in Chemical Synthesis: Certain derivatives of 2,3-dimethylbutanamides have been studied as intermediates in the synthesis of other chemical compounds, demonstrating their utility in chemical synthesis processes (Powell et al., 1978).
Corrosion Inhibition: Benzothiazole derivatives, which are structurally related to N-benzyl-N-hydroxy-2,2-dimethylbutanamide, have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. This suggests potential applications in corrosion prevention (Hu et al., 2016).
Stereocontrolled Synthesis of β-Amino Acids: Reactions involving N-benzylhydroxylamine and chiral enoate esters, related to N-benzyl-N-hydroxy-2,2-dimethylbutanamide, have been used for the stereoselective synthesis of new β-amino acids. This indicates potential applications in the synthesis of stereochemically complex molecules (Moglioni et al., 2002).
properties
IUPAC Name |
N-benzyl-N-hydroxy-2,2-dimethylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-13(2,3)12(15)14(16)10-11-8-6-5-7-9-11/h5-9,16H,4,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYVHIKSFXVDBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N(CC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-hydroxy-2,2-dimethylbutanamide |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.